molecular formula C17H17N5O2 B11396992 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11396992
M. Wt: 323.35 g/mol
InChI Key: JFAHFZJBKDFMGH-UHFFFAOYSA-N
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Description

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.

    Attachment of the Methylphenyl Group:

    Attachment of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction where a pyridinylmethyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.

    Imidazole Derivatives: These compounds have a similar five-membered ring structure with nitrogen atoms but differ in the position and number of nitrogen atoms.

Uniqueness

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-12-2-4-14(5-3-12)22-20-15(11-23)16(21-22)17(24)19-10-13-6-8-18-9-7-13/h2-9,23H,10-11H2,1H3,(H,19,24)

InChI Key

JFAHFZJBKDFMGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=NC=C3)CO

Origin of Product

United States

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